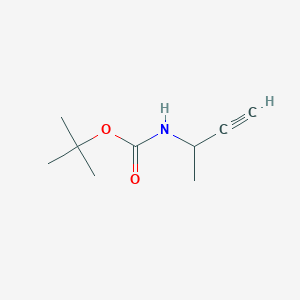

tert-Butyl but-3-yn-2-ylcarbamate

説明

Significance of Propargylic Carbamates in Contemporary Synthetic Chemistry

The significance of propargylic carbamates stems from their dual functionality. The carbamate (B1207046) group, often a tert-butoxycarbonyl (Boc) group, serves as a robust protecting group for the amine, which can be deprotected under specific conditions. orgsyn.org This allows for the sequential introduction of functionality without unintended side reactions. The terminal alkyne, on the other hand, is a versatile functional group that can participate in a wide array of chemical transformations.

Propargylic amines, the core structure of propargylic carbamates, are crucial intermediates for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, and quinolines. researchgate.net The presence of both an alkyne and an amine in the same molecule provides the necessary components for various cyclization strategies. researchgate.net

Furthermore, the development of catalytic systems, including those based on rhodium and other transition metals, has expanded the synthetic utility of propargylic carbamates. These catalysts can facilitate transformations such as C-H amination, allowing for the direct installation of the carbamate group at the propargylic position. acs.org

Role as a Chiral Building Block Precursor in Asymmetric Synthesis

The true potential of tert-Butyl but-3-yn-2-ylcarbamate is realized in its enantiomerically pure forms, (R)- and (S)-tert-Butyl but-3-yn-2-ylcarbamate. These chiral molecules serve as invaluable building blocks in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The stereocenter at the C2 position of the but-3-yn-2-yl backbone provides a chiral scaffold from which new stereocenters can be introduced with a high degree of control.

The use of chiral propargylamines as precursors for polyfunctional amino derivatives, natural products, and biologically active compounds is a well-established strategy in organic synthesis. researchgate.net The ability to start with a molecule of known absolute stereochemistry, such as (R)-tert-Butyl but-3-yn-2-ylcarbamate, allows chemists to construct complex molecules with a defined three-dimensional arrangement of atoms, which is often crucial for their biological activity.

The synthesis of these chiral building blocks often involves asymmetric methods, such as the catalytic asymmetric alkynylation of imines, to establish the key stereocenter. researchgate.net The resulting chiral propargylamines can then be elaborated into more complex structures, with the carbamate group providing both protection and a handle for further transformations.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-but-3-yn-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443950 | |

| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154181-98-3 | |

| Record name | tert-Butyl but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Key Research Trajectories and Applications

Established Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several established routes, which primarily involve the formation of the carbamate on an existing alkynyl framework or the introduction of the alkyne moiety to a protected amino precursor.

A common method for preparing this compound involves the alkynylation of a suitable precursor. These methods often begin with readily available starting materials that are elaborated to the final product. For example, the synthesis can commence from an amino alcohol which is first protected with the tert-butyloxycarbonyl (Boc) group. The hydroxyl group is then transformed into a good leaving group, which is subsequently displaced by an acetylide nucleophile to introduce the alkyne functionality.

Access to enantiomerically pure forms of this compound is critical for their use in the synthesis of chiral molecules. Stereoselective syntheses have been developed to produce both the (R) and (S) enantiomers.

The synthesis of the (R)-enantiomer has been reported starting from (R)-alanine. This approach involves a sequence of standard organic transformations to convert the chiral amino acid into the target molecule while preserving the stereochemical integrity of the chiral center.

Similarly, the (S)-enantiomer can be synthesized from (S)-alanine. A described multi-step synthesis involves the conversion of (S)-alanine to an intermediate that is then used in subsequent reactions to yield (S)-tert-butyl but-3-yn-2-ylcarbamate. google.com This enantiomer is a known intermediate in the synthesis of various biologically active compounds. google.com

Table 1: Synthetic Approaches to Enantiomers of this compound An interactive data table is available below.

| Enantiomer | Starting Material | Key Features |

|---|---|---|

| (R) | (R)-Alanine | Chiral pool synthesis |

| (S) | (S)-Alanine | Chiral pool synthesis, intermediate for bioactive molecules google.com |

Resolution Techniques for Racemic Mixtures

When a non-stereoselective synthesis is performed, the resulting racemic mixture of this compound can be separated into its individual enantiomers. google.com Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful technique for resolving racemic mixtures. google.com This method relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to their separation.

Advanced Synthetic Strategies and Precursor Transformations

These advanced methods may include the use of transition-metal catalysis to facilitate key bond formations under mild conditions. Furthermore, the transformation of various precursors is an area of active research. For instance, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate serves as a precursor in the synthesis of pyridine (B92270) derivatives through cycloaddition reactions. enamine.net The development of novel reagents and catalytic systems continues to expand the toolkit available for the synthesis of this and related compounds. nih.govmdpi.comnih.gov

Total Synthesis Approaches Utilizing this compound Precursors

The total synthesis of this compound often commences with chiral starting materials, which are then elaborated through a series of chemical transformations. Key to these syntheses is the strategic application of well-established named reactions to introduce the critical alkyne functionality.

Multi-Step Conversions from Chiral Starting Materials (e.g., L-Serine)

A common and effective strategy for the synthesis of chiral molecules like this compound involves starting from a chiral pool molecule, such as an amino acid. L-Serine, a naturally occurring amino acid, serves as a prominent precursor in this regard.

A synthetic route may begin with the protection of the amino group of L-Serine as a tert-butoxycarbonyl (Boc) derivative, yielding N-Boc-L-serine. The carboxylic acid can then be activated, for instance, by forming a mixed anhydride (B1165640) with isobutyl chloroformate, and subsequently reacted with an amine like benzylamine (B48309) to form an amide. google.com This is followed by the protection of the primary alcohol, often through etherification. The resulting intermediate possesses the necessary stereochemistry and functional group handles for subsequent transformations into the target alkyne.

For example, a patent describes a process starting with the condensation of N-BOC-D-serine with benzylamine to produce (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester. google.com This intermediate can then undergo further reactions to introduce the alkyne moiety. Another approach involves the preparation of O-tert-butyl serine methyl ester from serine methyl ester hydrochloride by reaction with isobutene. google.com This can then be saponified to O-tert-butyl serine, a key intermediate for further functionalization. google.com

Application of Named Reactions in Advanced Synthesis (e.g., Corey-Fuchs Reaction, Bestmann-Ohira Reaction)

The introduction of the terminal alkyne is a crucial step in the synthesis of this compound and is often accomplished using powerful and reliable named reactions.

The Corey-Fuchs reaction provides a two-step method for converting an aldehyde into a terminal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction first involves the transformation of an aldehyde into a 1,1-dibromoolefin using a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide. wikipedia.orgalfa-chemistry.com In the second step, treatment of the dibromoolefin with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to afford the terminal alkyne. organic-chemistry.orgalfa-chemistry.com The Corey-Fuchs reaction is widely used in the synthesis of complex natural products due to its reliability. nih.gov

The Bestmann-Ohira reaction (also known as the Seyferth-Gilbert homologation) offers a one-pot alternative for the conversion of aldehydes to terminal alkynes. sigmaaldrich.comstackexchange.com This reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent). sigmaaldrich.comorganic-chemistry.org In the presence of a base like potassium carbonate in methanol (B129727), the reagent reacts with an aldehyde to form a diazoalkene intermediate, which then eliminates nitrogen and undergoes a 1,2-hydride shift to furnish the terminal alkyne. stackexchange.comorgsyn.org A significant advantage of the Bestmann-Ohira reaction is that it proceeds under milder conditions compared to the Corey-Fuchs reaction, which often prevents racemization of chiral centers adjacent to the carbonyl group. stackexchange.com

| Feature | Corey-Fuchs Reaction | Bestmann-Ohira Reaction |

|---|---|---|

| Starting Material | Aldehyde | Aldehyde |

| Key Reagents | Triphenylphosphine (PPh3), Carbon tetrabromide (CBr4), n-Butyllithium (n-BuLi) jk-sci.com | Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent), Base (e.g., K2CO3) sigmaaldrich.com |

| Intermediate | 1,1-Dibromoolefin wikipedia.org | Diazoalkene orgsyn.org |

| Reaction Conditions | Two steps, often requires strong base and low temperatures sigmaaldrich.com | One-pot, generally milder conditions stackexchange.com |

| Advantages | Well-established and reliable nih.gov | Milder conditions, suitable for base-sensitive substrates, avoids racemization stackexchange.com |

| Disadvantages | Requires stoichiometric amounts of phosphine (B1218219) and strong base, can be harsh for sensitive substrates sigmaaldrich.com | Reagent can be sensitive |

Optimization of Synthetic Processes and Scalability Considerations

For any synthetically useful compound, the ability to produce it on a larger scale is crucial. Therefore, optimization of the synthetic route is a key area of research. This involves improving reaction yields, reducing the number of steps, and utilizing less hazardous and more cost-effective reagents.

For instance, developments in the Corey-Fuchs reaction have focused on reducing the amount of triphenylphosphine required by using zinc dust, which simplifies purification and can improve yields. jk-sci.comalfa-chemistry.com Similarly, for large-scale synthesis, alternative methods to handle the triphenylphosphine oxide byproduct have been explored. alfa-chemistry.com

In the context of scalability, one-pot procedures like the tandem reduction-Ohira-Bestmann reaction are highly desirable as they reduce the number of workup and purification steps. orgsyn.org A reported procedure for a tandem reaction involved the reduction of an N-Boc-D-proline methyl ester with DIBAL-H, followed by the in-situ addition of the Ohira-Bestmann reagent to yield the corresponding alkyne. orgsyn.orgorgsyn.org The optimization of this process revealed that using an excess of DIBAL-H was critical for achieving high yields of the final alkyne. orgsyn.org

Reactivity and Derivatization in Complex Molecular Architectures

Alkynyl Functional Group Transformations

The terminal triple bond is a hub of reactivity, amenable to a variety of addition and coupling reactions.

The proton on the terminal alkyne is acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. libretexts.org This anion serves as a potent carbon nucleophile, capable of participating in both substitution and addition reactions.

Nucleophilic Substitution: The acetylide derived from tert-Butyl but-3-yn-2-ylcarbamate can react with primary alkyl halides in an Sₙ2 reaction to form new carbon-carbon bonds, effectively extending the alkyne chain. This reaction is most efficient with methyl and primary halides, as secondary or tertiary halides tend to undergo elimination due to the strong basicity of the acetylide anion. libretexts.org

Nucleophilic Addition: This same acetylide anion can add to electrophilic carbonyl carbons of aldehydes and ketones. The reaction results in the formation of an alkoxide intermediate, which upon acidic workup yields a propargyl alcohol. libretexts.org When a non-symmetrical ketone or an aldehyde is used, a new stereocenter is created, and in the absence of a chiral catalyst, a racemic mixture of products is typically formed. libretexts.org

| Reaction Type | Electrophile Example | Product Type |

| Nucleophilic Substitution | Methyl Iodide (CH₃I) | Internal Alkyne |

| Nucleophilic Addition | Acetone (CH₃COCH₃) | Tertiary Propargyl Alcohol |

| Nucleophilic Addition | Acetaldehyde (CH₃CHO) | Secondary Propargyl Alcohol |

The terminal alkyne of this compound functions as an excellent "dipolarophile" for 1,3-dipolar cycloaddition reactions. chemeurope.comwikipedia.org This class of reaction, first extensively studied by Rolf Huisgen, involves the reaction of a 1,3-dipole with a π-system to form a five-membered heterocyclic ring in a concerted, stereoconservative process. organic-chemistry.orgnih.gov

The most prominent example of this reactivity is the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry." chemeurope.com In this reaction, the alkyne reacts with an organic azide (B81097) (the 1,3-dipole) to generate a stable 1,2,3-triazole ring. While the thermal reaction is possible, the development of copper(I) catalysis has made the reaction faster and highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. This transformation is exceptionally reliable and tolerant of a wide variety of functional groups, making it a powerful tool for chemical biology and materials science. fu-berlin.de The reaction proceeds via a concerted [2s+4s] cycloaddition mechanism, involving the 4 π-electrons of the dipole and the 2 π-electrons of the alkyne. organic-chemistry.org

| Reaction Component | Role | Example |

| This compound | Dipolarophile (2π system) | - |

| Benzyl Azide | 1,3-Dipole (4π system) | - |

| Copper(I) salt (e.g., CuI) | Catalyst | Controls regioselectivity |

| Product | 1,4-disubstituted 1,2,3-triazole | - |

Carbamate (B1207046) Moiety Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions, including those that are nucleophilic or basic. uky.edu Its removal, or deprotection, is a critical step in many synthetic sequences.

The most common method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.govacsgcipr.org The mechanism proceeds through the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically fragments to isobutylene. acsgcipr.org A potential drawback of this method is that the highly reactive tert-butyl cation can alkylate other nucleophilic sites within the molecule. acsgcipr.org

To overcome this, milder and more selective deprotection strategies have been developed. One such method employs oxalyl chloride in methanol (B129727) at room temperature. uky.edunih.gov This system has been shown to efficiently deprotect a diverse range of N-Boc protected amines, including aliphatic and heterocyclic substrates, in good to excellent yields. uky.edunih.gov Other reported methods include the use of various Lewis acids or heating. researchgate.net The choice of deprotection reagent is crucial when other acid-sensitive groups are present in the molecule, allowing for orthogonal protection strategies. acsgcipr.org

| Reagent/Condition | Typical Solvent | Notes | Citation |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, strong acid method. Can cause side reactions. | acsgcipr.org |

| HCl | Dioxane, Ethyl Acetate (B1210297) | Common alternative to TFA. | nih.gov |

| Oxalyl Chloride / Methanol | Methanol | Mild, rapid reaction at room temperature. | uky.edunih.gov |

| Cerium(III) chloride (CeCl₃) / NaI | Acetonitrile (B52724) | Can be used for deprotection. researchgate.net | researchgate.net |

Stereocontrolled Derivatization and Functionalization

The presence of a chiral center at the C-2 position (the carbon bearing the carbamate) in this compound opens the door for stereocontrolled transformations. This existing stereocenter can influence the stereochemical outcome of reactions at adjacent functional groups, a process known as substrate-controlled diastereoselection.

For instance, in the nucleophilic addition of the corresponding acetylide to a prochiral aldehyde, the existing stereocenter can direct the incoming electrophile to one face of the nucleophile, leading to a non-equimolar mixture of diastereomeric propargyl alcohols. The degree of selectivity depends on the specific reactants and conditions.

Similarly, during cycloaddition reactions, the chiral center can influence the facial selectivity of the dipolarophile. The 1,3-dipole may preferentially approach one face of the alkyne over the other, resulting in the formation of diastereomeric products in unequal amounts. High levels of regioselectivity and stereoselectivity have been observed in three-component cycloaddition reactions involving similar carbonyl ylide systems with dipolarophiles. nih.gov This principle is fundamental in asymmetric synthesis, allowing for the construction of complex, stereochemically defined molecules from chiral building blocks.

| Reaction Type | Prochiral Reagent | Stereochemical Outcome |

| Nucleophilic Addition | Benzaldehyde | Formation of two diastereomeric secondary alcohols in unequal ratios. |

| [3+2] Cycloaddition | Prochiral 1,3-Dipole | Formation of two diastereomeric heterocyclic products in unequal ratios. |

Applications in Target Oriented Synthesis and Chemical Biology

Role in Natural Product Synthesis

While a versatile building block, literature specifically detailing the direct incorporation of tert-butyl but-3-yn-2-ylcarbamate into the total synthesis of the natural products Jaspine B and Biotin (B1667282) is not prominently documented. However, the structural motifs present in the compound are fundamental to the strategies employed in synthesizing these and other bioactive molecules.

Intermediates for Bioactive Natural Products (e.g., Jaspine B, Biotin)

The synthesis of natural products often relies on chiral building blocks to construct stereochemically complex targets. Propargylamines, the class of compounds to which this compound belongs, are crucial intermediates.

Jaspine B: The total synthesis of Jaspine B, a cytotoxic anhydro-phytosphingosine, has been accomplished through various routes. orgsyn.org A common strategy involves the use of N-Boc protected amino aldehydes, such as Garner's aldehyde, which can be elaborated to introduce the necessary stereocenters and functional groups. orgsyn.org While not directly using this compound, these syntheses highlight the importance of Boc-protected amino acid-derived synthons for building the core structure of such natural products.

Biotin: The synthesis of Biotin (Vitamin H) is a classic objective in organic synthesis. Many synthetic approaches utilize intermediates that contain the core ureido-tetrahydrothiophene ring structure. The synthesis often involves the creation of key C-N and C-S bonds, and while various starting materials are used, the fundamental principles of stereocontrolled synthesis are paramount.

Strategies for the Synthesis of Natural Product Analogues

The true utility of building blocks like this compound often lies in the synthesis of natural product analogues. These are modified versions of the natural product, designed to have improved properties such as increased potency, better stability, or reduced side effects. The terminal alkyne in this compound is particularly useful for this purpose, as it can undergo a variety of reactions, including:

Click Chemistry: The alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, allowing for the straightforward linkage of the propargylamine (B41283) core to other molecular fragments.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a powerful method for building molecular complexity.

Hydration and Reduction: The alkyne can be hydrated to form a ketone or reduced to the corresponding alkene or alkane, offering pathways to a diverse range of structures.

These transformations allow chemists to systematically modify a natural product scaffold, a key strategy in medicinal chemistry for developing new therapeutic agents.

Contributions to Pharmaceutical and Medicinal Chemistry Research

In the realm of drug discovery, the development of novel molecular entities with specific biological activities is a primary goal. The structural features of this compound make it a relevant component in the design of new pharmacologically active compounds.

Key Building Block for Pharmaceutical Drug Candidates (e.g., Saquinavir)

While there is no direct evidence from the searched literature to suggest that this compound is a direct precursor in the synthesis of the HIV protease inhibitor Saquinavir, the synthesis of this drug relies heavily on peptide-like bond formation and the use of protected amino acid derivatives. The core structure of Saquinavir contains multiple amide bonds and chiral centers, underscoring the importance of chiral amine building blocks in its assembly.

Research on Enzyme Inhibition and Mechanism of Action (e.g., Acetyl-CoA Carboxylase 2 Inhibition)

Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid metabolism and has been identified as a target for the treatment of metabolic disorders. nih.gov Inhibitors of ACC often mimic the structure of its natural substrates or bind to allosteric sites. nih.govnih.gov Although specific studies detailing the inhibition of ACC2 by this compound are not found in the literature, the development of inhibitors for this enzyme often involves screening libraries of small molecules. nih.gov The structural elements of this compound—a small, chiral molecule with a modifiable alkyne handle—make it a candidate for inclusion in such screening libraries for the discovery of new enzyme inhibitors.

Studies on Metabolic Pathway Modulation and Related Biological Activity

The modulation of metabolic pathways is a critical area of research for treating diseases like cancer, diabetes, and obesity. Small molecules play a crucial role in probing and controlling these pathways. The ability to synthesize diverse collections of molecules is essential for these studies. Building blocks like this compound, which can be readily diversified through reactions at the alkyne terminus, are valuable tools for generating such molecular libraries. These libraries can then be screened to identify compounds that modulate specific metabolic pathways, leading to new biological insights and potential therapeutic leads.

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, namely its chirality, the presence of a reactive terminal alkyne, and the standard Boc-protecting group, make it a valuable building block in the fields of supramolecular chemistry and materials science. Its applications range from the rational design of complex molecular architectures to the functionalization of novel materials.

Design and Synthesis of Foldamers and Peptidomimetics

Foldamers are synthetic oligomers that mimic the ability of natural peptides, proteins, and nucleic acids to adopt well-defined, folded conformations. Peptidomimetics are compounds that simulate the structure and function of peptides but with modified, non-peptidic backbones, often to improve stability or bioavailability. This compound serves as a crucial chiral building block for creating these sophisticated molecules.

The primary utility of this compound lies in the versatility of its terminal alkyne group. Alkynyl amino acids are key components in constructing novel molecular scaffolds. peptide.com A prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the alkyne on the carbamate (B1207046) to react efficiently with an azide-functionalized molecule, forming a stable 1,2,3-triazole ring. This triazole unit is recognized as an excellent surrogate for the amide bond found in natural peptides. researchgate.net It mimics the size, planarity, and dipole moment of the amide bond, allowing for the creation of peptidomimetic backbones with predictable structural properties. researchgate.net

The chirality inherent in this compound, available as (R) and (S) enantiomers, is critical for controlling the three-dimensional structure of the resulting foldamer or peptidomimetic. sigmaaldrich.com3wpharm.com The use of such chiral precursors, derived from amino acids, is a foundational strategy in the synthesis of complex, stereochemically-defined compounds. nih.gov By incorporating this building block, chemists can direct the folding of the oligomer chain into specific secondary structures, such as helices or sheets, which is a fundamental goal in foldamer design.

Table 1: Key Features of this compound in Peptidomimetic Synthesis

| Feature | Role in Synthesis | Resulting Structure/Property |

|---|---|---|

| Terminal Alkyne | Participates in CuAAC (Click Chemistry) | Forms 1,2,3-triazole ring, an amide bond isostere. researchgate.net |

| Chiral Center | Directs stereochemistry of the oligomer | Controls the adoption of specific secondary structures (e.g., helices). |

| Boc-Protecting Group | Standard amine protection | Compatible with solid-phase peptide synthesis (SPPS) protocols. |

Exploration in Catalysis

While not a catalyst itself, this compound and similar alkynyl carbamates are explored for their potential roles in modifying and directing catalytic processes, particularly in asymmetric catalysis and the functionalization of nanoparticle catalysts.

The terminal alkyne moiety can act as a ligand, binding to the surface of transition metal nanoparticles and modulating their catalytic activity and selectivity. acs.org For instance, research on ruthenium nanoparticles has shown that the nature of the alkyne-metal bond at the interface—whether the alkyne is terminal or internal—significantly impacts the catalyst's performance in hydrogenation reactions. wpmucdn.com Terminal alkynes can form distinct ruthenium-vinylidene bonds on the nanoparticle surface, influencing the electronic properties and steric environment of the catalytic sites. wpmucdn.com By using a chiral ligand precursor like this compound, it is possible to create a chiral environment on the surface of an otherwise achiral nanoparticle catalyst, opening avenues for heterogeneous asymmetric catalysis.

Furthermore, the entire molecule can serve as a scaffold for developing more complex chiral ligands for homogeneous catalysis. The alkyne provides a handle for further chemical elaboration, while the carbamate-protected amino acid structure is a well-established motif in the design of ligands for asymmetric transformations, such as palladium-catalyzed C-H activation reactions. nih.gov The steric and electronic properties of the ligand, influenced by the bulky tert-butyl group and the chiral center, can be critical for achieving high reactivity and enantioselectivity in catalytic cycles. youtube.com

Table 2: Potential Roles of this compound in Catalysis

| Application Area | Mechanism of Action | Potential Outcome |

|---|---|---|

| Nanoparticle Catalysis | Acts as a surface-capping ligand via the alkyne group. acs.org | Modulates the catalytic selectivity and activity of metal nanoparticles. wpmucdn.com |

| Asymmetric Catalysis | Serves as a chiral building block for complex ligand synthesis. | Creates chiral ligands for enantioselective transition metal-catalyzed reactions. nih.gov |

Integration into Advanced Materials and Nanostructures

The integration of specific molecular functionalities into materials and nanostructures is a key goal of materials science. The terminal alkyne of this compound makes it an excellent candidate for the covalent functionalization of a wide range of materials, from metal nanoparticles to polymers.

Recent studies have highlighted that alkyne derivatives are a powerful alternative to traditional thiol-based chemistry for functionalizing gold nanoparticles (AuNPs). acs.orgnih.gov The alkyne group can form a strong, stable covalent bond directly with the gold surface. This method is rapid and allows for the straightforward attachment of molecules to create functionalized, stable colloidal nanostructures. nih.gov By using this compound, one could decorate the surface of AuNPs with chiral, amino-acid-like moieties, which could be useful in applications like chiral sensing or biocompatible coatings. The interaction energy of an alkyne-gold bond has been calculated to be significantly stronger than a thiol-gold bond, suggesting enhanced stability. nih.gov

Beyond direct metallation, the alkyne group is a versatile handle for "clicking" the molecule onto other materials. For example, polymers functionalized with azide (B81097) groups can be used to coat magnetic nanoparticles; subsequent reaction with an alkyne-containing molecule like this compound via CuAAC allows for the covalent attachment of the desired functionality in a single step. nih.gov This approach enables the precise engineering of surfaces on advanced materials, imparting them with new properties derived from the attached molecule, such as chirality, biocompatibility, or further reactive sites for hierarchical assembly.

Table 3: Methods for Integrating this compound into Nanomaterials

| Material Type | Integration Method | Key Finding/Advantage |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Direct covalent bond formation between the alkyne and gold surface. acs.orgnih.gov | Forms a bond stronger and more stable than traditional thiol linkages. nih.gov |

| Ruthenium Nanoparticles | Surface capping via alkyne-metal interaction. acs.orgwpmucdn.com | Ligand bonding mode influences the nanoparticle's catalytic and photoluminescence properties. wpmucdn.com |

| Polymer-Coated Nanoparticles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. nih.gov | Allows for efficient and specific covalent attachment to polymer surfaces. nih.gov |

Spectroscopic and Advanced Analytical Research Methodologies

Chiral Analysis Techniques for Enantiomeric Purity Assessment

Given the chiral nature of tert-butyl but-3-yn-2-ylcarbamate, which contains a stereocenter at the C-2 position of the butynyl chain, the assessment of enantiomeric purity is critical, particularly when it is used in the synthesis of stereospecific drugs.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) stands out as a powerful technique for the separation of enantiomers. While specific SFC application data for this compound is not detailed in the provided search results, the use of chiral chromatography, in general, is highlighted for related and subsequent compounds. For instance, the resolution of racemic mixtures of derivative compounds is often achieved using chiral High-Performance Liquid Chromatography (HPLC) with specific columns like CHIRALPAK® AD or Chiralcel® OC, OC-H, or OJ-H. googleapis.comgoogle.com This strongly suggests that chiral SFC, known for its efficiency and speed, would be a highly suitable method for analyzing the enantiomeric excess of (R)- and (S)-tert-butyl but-3-yn-2-ylcarbamate. The technique typically uses a chiral stationary phase and a mobile phase of supercritical carbon dioxide, often with a polar co-solvent like methanol (B129727) or ethanol.

Structural Elucidation via Advanced Spectroscopic Methods

The precise molecular structure of this compound is unequivocally established through a combination of spectroscopic methods, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NOESY)

NMR spectroscopy is the cornerstone for the structural determination of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: Proton NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For (R)-tert-butyl but-3-yn-2-ylcarbamate, characteristic signals are observed that confirm its structure. googleapis.comcore.ac.uk

¹³C NMR: The carbon skeleton of the molecule is mapped out using ¹³C NMR spectroscopy. The spectrum for this compound shows distinct peaks corresponding to each unique carbon atom, including the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate (B1207046), and the sp-hybridized carbons of the alkyne. core.ac.uk

Table 1: Representative NMR Data for this compound in CDCl₃

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| -C(CH₃)₃ | 1.48 (s, 9H) core.ac.uk | 28.3 |

| -CH(CH₃) | 1.43 (d, J=7.0 Hz, 3H) core.ac.uk | 36.8 |

| -NHCH- | 4.51 (app br s, 1H) core.ac.uk | 80.0 |

| -C≡CH | 2.28 (d, J=2.5 Hz, 1H) core.ac.uk | 71.8 |

| -C≡CH | Not Applicable | 84.5 |

| -NH- | 4.73 (br s, 1H) core.ac.uk | Not Applicable |

| C=O | Not Applicable | 154.9 |

Mass Spectrometry (MS) Applications (e.g., ESI-MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain information about its elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for this purpose. While direct ESI-MS data for the parent compound was not explicitly found, derivative compounds are frequently analyzed using this method. For example, subsequent products in synthetic pathways involving this compound show expected molecular ions, such as [M+1]⁺ or [M+H]⁺, confirming the incorporation of the starting material's structural unit. googleapis.comgoogle.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its identity. smolecule.com Key expected vibrations include:

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponding to the amine hydrogen of the carbamate group.

C-H Stretch (alkyne): A sharp, characteristic peak at approximately 3300 cm⁻¹ for the terminal alkyne C-H bond.

C≡C Stretch: A weak absorption band in the region of 2100-2140 cm⁻¹ for the carbon-carbon triple bond.

C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ due to the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group.

Chromatographic Techniques for Separation and Purity Verification

Beyond chiral analysis, various chromatographic methods are essential for the purification and purity assessment of this compound during its synthesis and before its use in subsequent reactions.

Flash Column Chromatography: This is a standard and widely used method for purifying the crude product after synthesis. The compound is typically purified on a silica (B1680970) gel column using a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexanes. core.ac.ukescholarship.org

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions involving this compound and to determine the appropriate solvent system for flash chromatography. su.ac.th

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used for high-resolution separation and quantification of the compound's purity. As mentioned, chiral HPLC is specifically employed for separating enantiomers. google.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC is the most common and effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Detailed research into the HPLC analysis of this compound would typically involve method development to optimize the separation of the main compound from any impurities or starting materials. This process includes the selection of an appropriate column and mobile phase composition. A common choice for the stationary phase would be a C18 (octadecylsilyl) column, which provides excellent retention for a wide range of organic molecules.

The mobile phase in reversed-phase HPLC for a compound of this nature usually consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a sample mixture. The detection of this compound, which lacks a strong chromophore, might be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).

Below is a representative data table illustrating a potential HPLC method for the analysis of this compound. It is important to note that these are typical parameters and actual results would be determined experimentally.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 210 nm |

| Injection Vol. | 10 µL |

| Retention Time | ~7.5 min (Hypothetical) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, with reversed-phase chromatography being the predominant mode for compounds like this compound.

The advantages of UPLC make it a highly valuable tool in synthetic chemistry for rapid purity checks and reaction monitoring. A UPLC method for this compound would offer a substantial reduction in analysis time and solvent consumption. The higher pressure capabilities of UPLC systems are necessary to effectively pump the mobile phase through the densely packed columns.

Similar to HPLC, a C18 stationary phase is a common choice for UPLC analysis of this compound. The mobile phases would also be similar, typically water and acetonitrile with an acid modifier like formic acid to improve peak shape. The much shorter analysis times are a key feature of UPLC.

The following table provides an example of a UPLC method that could be developed for this compound, based on general practices for small organic molecules.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 40 °C |

| Detector | UV at 210 nm / Mass Spectrometer (MS) |

| Injection Vol. | 2 µL |

| Retention Time | ~1.8 min (Hypothetical) |

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis of tert-Butyl but-3-yn-2-ylcarbamate and its Derivatives

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of a molecule and its various energy states. These studies help in identifying the most stable conformations, which in turn dictate the molecule's physical and chemical properties.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. These calculations can determine transition state geometries, activation energies, and reaction pathways, providing a deeper understanding of a compound's reactivity.

Currently, there are no specific quantum chemical studies in the published literature that focus on the reaction mechanisms involving this compound. Research on other carbamate-containing molecules has utilized these methods to explore reaction pathways, but similar detailed investigations for this particular alkynyl carbamate (B1207046) have not been reported.

Prediction of Molecular Interactions and Binding Affinities in Biological Systems

Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to predict how a molecule might interact with biological targets like proteins and enzymes. These predictions are crucial in fields like drug discovery for estimating the binding affinity and mode of action of a compound.

For this compound, there is a lack of published research on the prediction of its molecular interactions and binding affinities within biological systems. While databases provide some predicted physicochemical properties, detailed simulation studies remain to be conducted and published. One available set of predicted data is the Collision Cross Section (CCS), which relates to the molecule's shape in the gas phase. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.11756 | 141.3 |

| [M+Na]⁺ | 192.09950 | 149.2 |

| [M-H]⁻ | 168.10300 | 141.1 |

| [M+NH₄]⁺ | 187.14410 | 159.5 |

| [M+K]⁺ | 208.07344 | 148.9 |

| [M+H-H₂O]⁺ | 152.10754 | 130.7 |

| [M+HCOO]⁻ | 214.10848 | 157.0 |

| [M+CH₃COO]⁻ | 228.12413 | 190.4 |

Data sourced from PubChem. uni.lu

Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. By analyzing how changes in a molecule's structure affect its biological activity or physical properties, predictive SAR models can be developed.

There are no specific SAR prediction or analysis studies for this compound found in the reviewed scientific literature. The development of such relationships would require a systematic synthesis and testing of a series of analogues, which has not been reported.

Future Research Directions and Translational Perspectives

Development of Novel Asymmetric Synthetic Routes and Catalyst Design

The efficient and stereoselective synthesis of tert-butyl but-3-yn-2-ylcarbamate is paramount for its broader application. While several methods exist for the synthesis of chiral propargylamines, future research will likely focus on developing more atom-economical and scalable asymmetric routes. nih.govrsc.orgresearchgate.net

One promising avenue lies in the advancement of catalytic asymmetric alkynylation of imines. The development of novel chiral catalysts, including those based on transition metals or organocatalysts, could lead to higher yields and enantioselectivities. researchgate.netacs.org For instance, chiral tertiary amine catalysts bearing a squaramide group have shown promise in achieving high syn/anti ratios in similar reactions. researchgate.net Further exploration of chiral N-phosphonylimine chemistry could also provide efficient pathways to N-protected propargylamines with excellent diastereoselectivities. rsc.org

Biocatalysis presents another attractive approach, offering mild reaction conditions and high stereoselectivity. mdpi.com The use of enzymes, such as transaminases or specific hydrolases, could be investigated for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the target carbamate (B1207046).

Exploration of Uncharted Reaction Pathways and Catalytic Applications

The terminal alkyne and the protected amine functionalities of this compound offer a rich landscape for exploring novel chemical transformations. The alkyne group can participate in a variety of reactions, including "click" chemistry, Sonogashira coupling, and cyclization reactions, making it a valuable building block in organic synthesis. tandfonline.comoup.commdpi.com

Future research could focus on leveraging the unique reactivity of this compound in multicomponent reactions to rapidly generate molecular complexity. nih.govnih.gov The development of novel catalytic systems that can selectively activate the alkyne or the carbamate group will be crucial for unlocking new synthetic possibilities. For example, palladium-catalyzed cyclization of similar propargylamines has been shown to produce functionalized quinolines. mdpi.com Investigating such transformations with this compound could lead to the discovery of new heterocyclic scaffolds.

Furthermore, the alkyne zipper reaction, which involves the isomerization of an internal alkyne to a terminal one, could be explored in the context of more complex molecules derived from this carbamate, expanding its synthetic utility. mdpi.com

Expansion into Diverse Bioactive Scaffolds and Therapeutic Areas

Propargylamines are recognized as important pharmacophores in medicinal chemistry, with applications in various therapeutic areas. tandfonline.comnih.gov The this compound scaffold can serve as a starting point for the synthesis of a wide range of bioactive molecules.

A key area of future research will be the incorporation of this building block into peptidomimetics. nih.gov The propargylamine (B41283) moiety can act as a constrained surrogate for peptide bonds, potentially leading to compounds with enhanced metabolic stability and biological activity. Specifically, they can be used as constrained Nε-substituted lysine (B10760008) mimetics. acs.org

Moreover, the alkyne functionality allows for the facile introduction of various substituents through click chemistry, enabling the generation of diverse libraries of compounds for high-throughput screening. This approach could lead to the discovery of novel inhibitors for enzymes such as monoamine oxidases, histone deacetylases, or various proteases. wikipedia.orgresearchgate.net The synthesis of bioactive natural product analogues containing the chiral propargylamine core also represents a promising research direction. nih.govnih.gov

Advanced Applications in Chemical Biology and Advanced Functional Materials

The unique properties of the alkyne group in this compound make it a valuable tool for chemical biology and materials science. The terminal alkyne can be used as a bioorthogonal handle for labeling and imaging biomolecules in living systems. nih.gov This could involve the metabolic incorporation of the alkyne-containing amino acid precursor into proteins, allowing for their subsequent visualization and study.

In the realm of materials science, alkyne-functionalized monomers are precursors to a variety of functional polymers. oup.commdpi.com Future research could explore the polymerization of this compound or its derivatives to create novel polymers with interesting optical, electronic, or self-assembly properties. The development of conjugated polymers from such monomers could lead to new materials for organic electronics. oup.com Additionally, the incorporation of this chiral building block into polymers could impart specific chiroptical properties to the resulting materials. The synthesis of alkyne-functionalized polyesters that are photo-cross-linkable is another area of interest for creating biodegradable and biocompatible materials. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic strategies for tert-Butyl but-3-yn-2-ylcarbamate?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine group followed by coupling with a propargyl alcohol derivative. Key steps include:

- Amine Protection: React the primary or secondary amine (e.g., but-3-yn-2-amine) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine in THF or DCM .

- Purification: Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate the product.

- Characterization: Confirm structure via (e.g., tert-butyl singlet at ~1.4 ppm) and LC-MS (expected molecular ion at m/z 169.22 for ) .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer:

- Storage Conditions: Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, acids, or bases, which may cleave the Boc group .

- Stability Testing: Monitor degradation via TLC or HPLC over time. A study on similar carbamates showed <5% decomposition after 6 months under optimal storage .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- : Key signals include:

- tert-butyl group: 1.4 ppm (9H, s).

- Alkyne proton: 2.0–2.5 ppm (1H, m) and 4.8–5.2 ppm (carbamate NH).

- IR Spectroscopy: Confirm carbamate C=O stretch at ~1680–1720 cm .

- Mass Spectrometry: ESI-MS should show [M+H] at m/z 170.2 (calculated for ) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in tert-butyl group conformation during synthesis?

Methodological Answer:

- DFT with Explicit Solvent Models: Use Gaussian or ORCA to model the axial vs. equatorial position of the tert-butyl group. A study on triazinanes demonstrated that explicit solvent molecules (e.g., DCM) stabilize the equatorial conformation in solution, whereas gas-phase calculations favor the axial form .

- Validation via NMR: Low-temperature (e.g., 200 K in CDCl) can capture dynamic conformational changes, aligning computational predictions with experimental data .

Q. What strategies minimize side reactions during Boc protection of propargylamines?

Methodological Answer:

- Controlled Reaction Conditions:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmosphere to prevent hydrolysis.

- Optimize stoichiometry (1.1 eq Boc anhydride per amine) to avoid overprotection.

- Byproduct Mitigation: Add molecular sieves (3Å) to scavenge water. A 2024 study reported 85% yield with <5% di-Boc byproduct under these conditions .

Q. How does the tert-butyl group influence the compound’s reactivity in click chemistry applications?

Methodological Answer:

- Steric Effects: The bulky tert-butyl group reduces undesired side reactions (e.g., cycloadditions) by shielding the carbamate nitrogen.

- Case Study: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound showed 92% regioselectivity for 1,4-triazoles vs. 78% for non-Boc analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s thermal stability?

Methodological Answer:

- Controlled TGA/DSC Studies: Perform thermogravimetric analysis (TGA) under N to determine decomposition onset. For example, a 2023 study reported decomposition at 180°C, while a 2021 study cited 160°C. Differences may arise from impurities or heating rates (e.g., 10°C/min vs. 5°C/min) .

- Reproducibility Protocol: Standardize sample preparation (e.g., recrystallization from EtOAc) and heating conditions across labs.

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。